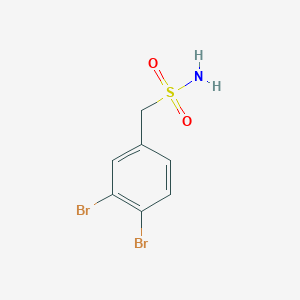

(3,4-Dibromophenyl)methanesulfonamide

Description

Significance of the Sulfonamide Functional Group in Organic Synthesis

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in organic and medicinal chemistry. wikipedia.orgicm.edu.pl It is an organosulfur group consisting of a sulfonyl group attached to an amine group. wikipedia.org This functional group is generally unreactive, and its rigidity often results in sulfonamide-containing compounds being crystalline. wikipedia.org This property has historically been used in the classical method of converting an amine into a crystalline derivative for identification purposes via its melting point. wikipedia.org

In organic synthesis, the sulfonamide group offers several advantages:

Stability: N-substituted or N,N-disubstituted sulfonamides are known to be metabolically robust and less vulnerable to degradation compared to amide groups. researchgate.net

Reactivity: The classic method for preparing sulfonamides involves the reaction of sulfonyl chlorides with primary or secondary amines, a reaction that forms the basis of the Hinsberg test for distinguishing between these amines. wikipedia.org The N-H bond in primary and secondary sulfonamides can be deprotonated, allowing for further chemical modifications. wikipedia.org

Versatility: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, providing a versatile platform for molecular design and for improving the pharmacokinetic properties of a target molecule. mdpi.com

This functional group is a key component in a wide array of biologically active molecules, including antibacterial agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors. icm.edu.plresearchgate.net

Overview of Brominated Aromatic Scaffolds in Contemporary Chemical Research

Brominated aromatic scaffolds are aromatic compounds, such as benzene (B151609) rings, that have one or more hydrogen atoms replaced by bromine atoms. These structures are of significant interest in modern chemical research for several reasons. The introduction of bromine into an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. ump.edu.pl

Key aspects of brominated aromatic scaffolds include:

Synthetic Intermediates: The carbon-bromine bond is a versatile functional group in organic synthesis. Brominated aromatics are common precursors in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for constructing more complex molecules.

Modulation of Properties: Bromination increases the lipophilicity (fat-solubility) and molecular weight of a compound. This can influence how a molecule interacts with biological systems, potentially enhancing its ability to penetrate cell membranes. mdpi.comump.edu.pl

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological targets like proteins. ump.edu.pl

The study of brominated polycyclic aromatic hydrocarbons (BrPAHs) is also an active area of research due to their environmental presence and formation in thermal processes. nih.gov The strategic placement of bromine atoms on aromatic rings is a common strategy in drug design to enhance therapeutic activity or modify a drug's metabolic profile. ump.edu.plsemanticscholar.org

Contextualization of (3,4-Dibromophenyl)methanesulfonamide within the Broader Sulfonamide Class

This compound integrates the key features of both the sulfonamide functional group and a brominated aromatic scaffold. It is a member of the aryl sulfonamide class, where the properties of the aromatic ring are significantly modified by the presence of two bromine atoms.

The structure of this compound suggests several chemical characteristics based on its constituent parts:

The methanesulfonamide (B31651) group provides the potential for hydrogen bonding and serves as a stable, polar functional group. mdpi.com

The dibromophenyl ring imparts high lipophilicity and a significantly increased molecular weight compared to its non-brominated counterpart. The bromine atoms act as reactive handles for further synthetic transformations, such as metal-catalyzed cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.

This specific substitution pattern (3,4-dibromo) creates a distinct electronic and steric environment on the aromatic ring, which would influence its reactivity and interactions with other molecules. As an intermediate, this compound could be used in the synthesis of more complex molecules where the sulfonamide group and the specific bromine positions are desired features for biological activity or material properties. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2NO2S |

|---|---|

Molecular Weight |

329.01 g/mol |

IUPAC Name |

(3,4-dibromophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

GKHWBWQVZQHVAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromophenyl Methanesulfonamide

Classical Approaches in Sulfonamide Synthesis

The most traditional and widely utilized method for preparing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. thieme-connect.comrsc.orgresearchgate.net This approach is valued for its reliability and the general availability of the starting materials.

In the context of synthesizing (3,4-Dibromophenyl)methanesulfonamide, this classical method involves the reaction of 3,4-dibromoaniline (B1580990) with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. researchgate.net Pyridine (B92270) is a common choice as it can serve as both the base and the solvent, although other non-nucleophilic bases like triethylamine (B128534) are also frequently used in conjunction with an inert solvent. researchgate.net

The primary drawback of this method can be the harsh conditions sometimes required and the moisture-sensitivity of sulfonyl chlorides. nih.govacs.org The synthesis of the sulfonyl chloride precursors can also present challenges, including low functional group tolerance. researchgate.net

General Reaction Scheme:

3,4-Dibromoaniline + Methanesulfonyl Chloride --(Base)--> this compound + HCl

| Component | Example | Role |

| Amine | 3,4-Dibromoaniline | Nitrogen source |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Sulfonyl group source |

| Base | Pyridine, Triethylamine | HCl scavenger |

| Solvent | Dichloromethane, Pyridine | Reaction medium |

Optimization of Reaction Conditions and Yields

Influence of Basic Media and Solvent Systems on Reaction Efficiency

The choice of base and solvent is critical in sulfonamide synthesis. The base is required to neutralize the HCl generated during the reaction of an amine with a sulfonyl chloride, while the solvent can influence reaction rates and solubility of reactants.

Basic Media: A variety of organic and inorganic bases can be employed. Organic bases like triethylamine and pyridine are common, while inorganic bases such as potassium carbonate or sodium hydroxide (B78521) can also be used. The strength and steric hindrance of the base can impact the reaction outcome.

Solvent Systems: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used. The polarity of the solvent can influence the reaction mechanism and rate. nih.gov

The table below illustrates how different base and solvent combinations could hypothetically influence the yield of this compound.

Illustrative Influence of Base and Solvent on Yield:

| Entry | Base | Solvent | Temperature | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane | Room Temp. | Moderate |

| 2 | Pyridine | Toluene | 80 °C | Moderate to High |

| 3 | K₂CO₃ | Acetonitrile | Reflux | Low to Moderate |

Scalability Considerations for Synthesis

Scaling up a synthetic process from the laboratory bench to a larger, industrial scale presents several challenges. For the synthesis of this compound, key considerations would include:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control on a larger scale. Efficient heat transfer is crucial to prevent runaway reactions.

Mixing: Ensuring homogenous mixing of reactants becomes more challenging in large reactors.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled on a larger scale to manage heat evolution and side reactions.

Work-up and Purification: Isolation and purification techniques used in the lab, such as column chromatography, are often not practical for large-scale production. Alternative methods like crystallization would need to be developed.

For microwave-assisted syntheses, specialized large-scale microwave reactors are available, but direct scalability from small to large-scale reactors is not always straightforward and may require re-optimization of reaction conditions.

Molecular Structure and Conformation Analysis

Crystallographic Investigations

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. researchgate.net Studies on a wide range of sulfonamide derivatives consistently reveal key structural motifs and intermolecular interactions that govern their crystal packing.

For brominated phenylsulfonamide analogues, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, single-crystal X-ray diffraction has provided detailed molecular geometry. researchgate.netnih.goviucr.org These studies show that such compounds often crystallize in centrosymmetric space groups like the monoclinic C2/c. researchgate.netnih.goviucr.org The crystal structures are typically stabilized by extensive networks of intermolecular hydrogen bonds. A common and defining feature is the formation of hydrogen-bonded chains involving the sulfonamide's N-H group and the sulfonyl oxygen atoms (N—H⋯O), which dictates the molecular packing in the crystal lattice. researchgate.netiucr.org

In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the brominated phenyl ring is observed to be nearly perpendicular to the plane of the sulfonyl urea (B33335) group, resulting in an "L-shaped" molecular conformation. researchgate.netnih.gov The Br—C bond length in such structures is typically around 1.887 Å. researchgate.netnih.gov It is anticipated that (3,4-Dibromophenyl)methanesulfonamide would exhibit similar structural characteristics, including a defined conformation of the methanesulfonamide (B31651) group relative to the dibromophenyl ring and a crystal packing dominated by N—H⋯O hydrogen bonds.

Table 1: Selected Crystallographic Data for an Analogous Compound: 4-bromo-N-(propylcarbamoyl)benzenesulfonamide Data sourced from a representative crystallographic study of a structural analogue to illustrate typical parameters. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Br1—C1 Bond Length | 1.887 (2) Å |

| C4—S1—N1 Angle | 105.65 (11)° |

| Hydrogen Bond Details | D—H···A |

| N1—H1···O3 | D···A Distance: 2.791 (3) Å, Angle: 172° |

| N2—H2···O2 | D···A Distance: 2.998 (3) Å, Angle: 147° |

Computational Chemistry and Theoretical Studies

To complement experimental data and investigate the molecule's properties in the absence of a specific crystal structure, computational methods are employed. These theoretical studies provide deep insights into the molecule's optimized geometry, electronic properties, and conformational landscape.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules with high accuracy. nih.govnih.gov For sulfonamides and related compounds, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to yield results that are in good agreement with experimental data from X-ray crystallography. nih.govmdpi.comresearchgate.net

A geometry optimization process using DFT would calculate the lowest energy arrangement of atoms for this compound. youtube.com This process refines bond lengths, bond angles, and dihedral angles to find the molecule's most stable structure. researchgate.net The presence of two bromine atoms on the phenyl ring is expected to influence the electronic structure through inductive effects, withdrawing electron density from the aromatic ring. nih.gov This electronic perturbation can affect bond lengths and the reactivity of the molecule. DFT calculations can quantify these effects and predict key parameters such as the molecule's dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. researchgate.net

Beyond a single optimized geometry, computational methods are essential for exploring the full conformational space of a molecule. nih.gov For aryl sulfonamides, the flexibility primarily arises from rotation around the aryl-S and S-N bonds. nih.govnih.gov

Theoretical studies on molecules like benzenesulfonamide (B165840) (BSA) and its derivatives have identified the key dihedral angles that define the orientation of the sulfonamide group. nih.gov A critical angle is ∠CCSN, which describes the torsion of the sulfonamide group relative to the plane of the phenyl ring. nih.gov For most sulfonamides, the most stable conformations are found when this angle is nearly 90°, meaning the C-S bond is almost perpendicular to the plane of the aromatic ring. nih.gov

Further conformational complexity arises from the orientation of the amino group relative to the sulfonyl group. Two principal conformers are often identified: one where the N-H bonds are staggered relative to the S=O bonds, and another where they are eclipsed. nih.govnih.gov In the gas phase, the eclipsed conformer is often predicted to be more stable, but this preference can be reversed in the presence of a solvent. nih.gov For this compound, a similar conformational landscape is expected, with the molecule adopting a preferred orientation where the methanesulfonamide group is twisted out of the plane of the dibromophenyl ring.

Table 2: Key Dihedral Angles and Conformers in Aryl Sulfonamides based on Computational Studies This table summarizes general findings for aryl sulfonamides to infer the likely conformational behavior of this compound. nih.govnih.gov

| Dihedral Angle | Description | Typical Low-Energy Values | Conformer Description |

| ∠C-C-S-N | Torsion of the sulfonamide group relative to the ring | ~90° | The S-N bond is nearly perpendicular to the phenyl ring plane. |

| ∠C-S-N-H | Torsion of the amide N-H bond | Varies | Defines staggered vs. eclipsed arrangements relative to S=O bonds. |

Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 1: Predicted Mass Spectrometry Fragmentation for (3,4-Dibromophenyl)methanesulfonamide

| Fragment Ion | Predicted m/z | Description |

| [C7H7Br2NO2S]+• | --- | Molecular Ion |

| [C6H3Br2]+ | --- | Loss of methanesulfonamide (B31651) group |

| [CH2SO2NH2]+ | --- | Methanesulfonamide cation |

Note: The exact m/z values would depend on the isotopic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural assignment of this compound.

In the ¹H NMR spectrum, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The proton at position 2 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 5 would also be a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets due to coupling with the protons at positions 2 and 5. The methylene (B1212753) protons of the methanesulfonamide group would give rise to a singlet, and the amide protons would also produce a singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The two carbon atoms bonded to bromine would be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by the positions of the bromine and methanesulfonamide substituents. The methylene carbon would have a characteristic chemical shift in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic CH | 7.0 - 8.0 | m | C₆H₃Br₂ |

| Methylene CH₂ | 4.0 - 4.5 | s | CH₂SO₂ |

| Amide NH₂ | 5.0 - 6.0 | s | SO₂NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Aromatic C-Br | 120 - 130 | C3, C4 | |

| Aromatic CH | 130 - 140 | C2, C5, C6 | |

| Aromatic C-C | 140 - 150 | C1 | |

| Methylene C | 45 - 55 | CH₂SO₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are typically strong and would be observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-S stretching vibration would be found in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibrations would be observed at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric S=O stretch is often a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Table 3: Characteristic Infrared (IR) and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400 - 3200 | Weak |

| Aromatic C-H | Stretching | > 3000 | Moderate |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 | Moderate |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Strong |

| C-S | Stretching | 800 - 600 | Moderate |

| C-Br | Stretching | < 700 | Strong |

Chemical Reactivity and Derivatization Studies

Reaction Pathways and Mechanisms

The reactivity of (3,4-Dibromophenyl)methanesulfonamide can be understood by examining the inherent chemical properties of the sulfonamide linkage and the substituted phenyl ring.

The nitrogen atom of the sulfonamide group in this compound possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This reduced reactivity means that reactions such as N-alkylation or N-arylation often require specific conditions, such as the presence of a strong base or a metal catalyst, to proceed efficiently.

The general mechanism for N-alkylation involves the deprotonation of the sulfonamide nitrogen by a base to form a more nucleophilic sulfonamidate anion. This anion then displaces a leaving group from an alkylating agent in a nucleophilic substitution reaction. Various metal-based catalysts, including those based on manganese, iron, and iridium, have been shown to facilitate the N-alkylation of aryl sulfonamides with alcohols, which act as green alkylating reagents.

A summary of representative catalytic systems used for the N-alkylation of aryl sulfonamides is presented below.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the directing effects of the substituents already present: the two bromine atoms and the methanesulfonamide (B31651) group (-NHSO₂CH₃). libretexts.orguomustansiriyah.edu.iq

All three substituents are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org Their directing effects are as follows:

Bromine atoms (at C3 and C4): Halogens are deactivating but are ortho, para-directors. libretexts.org

Methanesulfonamide group (at C1): This group is strongly deactivating and is a meta-director. libretexts.org

The potential sites for substitution are the hydrogens at the C2, C5, and C6 positions. The directing effects of the existing substituents on these positions are summarized below:

Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the C5 position . This position is meta to the strongly meta-directing sulfonamide group and is also favored (ortho or meta) by both bromine atoms. Substitution at C2 is sterically hindered, and substitution at C6 is electronically disfavored by the adjacent ortho-sulfonamide director. Therefore, reactions such as nitration or further halogenation would be expected to yield the 5-substituted derivative of this compound, albeit requiring harsh reaction conditions due to the highly deactivated nature of the ring. msu.edu

Synthesis of Analogues and Structural Derivatives

Modification of the aryl ring provides a route to a wide array of structural analogues, allowing for the systematic study of how halogen substitution patterns affect molecular properties.

The synthesis of monobrominated analogues, such as (4-bromophenyl)methanesulfonamide, typically does not start from the dibrominated compound. Instead, a more direct route involves using a monobrominated precursor. A common strategy begins with 4-bromoaniline (B143363). wikipedia.orgchemicalbook.com Because the amino group is highly activating and can lead to multiple side reactions, it is often protected first. researchgate.net

A typical synthetic sequence is as follows:

Protection: 4-Bromoaniline is reacted with acetic anhydride (B1165640) to form the less reactive amide, 4-bromoacetanilide. researchgate.net

Sulfonamide Formation: The protected intermediate can then be reacted with methanesulfonyl chloride in the presence of a base (like pyridine) to form the N-methanesulfonyl derivative.

Deprotection: The acetyl protecting group is subsequently removed via acid or base hydrolysis to yield the final product, (4-bromophenyl)methanesulfonamide. youtube.com

Alternatively, 4-bromoaniline can be reacted directly with methanesulfonyl chloride. This reaction requires careful control of conditions to achieve selective N-sulfonylation and avoid side reactions.

The synthesis of other halogenated phenyl sulfonamide series, such as those containing chlorine or fluorine, follows similar principles. The primary starting materials are the appropriately substituted anilines. For instance, the synthesis of a (3,4-dichlorophenyl)methanesulfonamide (B3058616) analogue would begin with 3,4-dichloroaniline.

The general synthetic pathway involves the reaction of a halogenated aniline (B41778) with an appropriate sulfonyl chloride, such as methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. mdpi.com This approach is versatile and can be applied to a wide range of halogenated anilines to produce a library of compounds with varying halogen substitution patterns on the phenyl ring. The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, for example, proceeds from a sulfonyl chloride intermediate derived from 4-chlorobenzoic acid, which is then reacted with various amines. nih.gov

Structural Variations of the Methanesulfonamide Group

The methanesulfonamide group, -SO2NH2, is a critical pharmacophore in many therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.govresearchgate.netresearchgate.net Structural modifications of this group in this compound can lead to derivatives with altered physicochemical properties and biological activities.

Key structural variations include:

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This modification can influence the compound's lipophilicity, metabolic stability, and target-binding affinity. For instance, N-methylation is a common strategy in drug design to modulate pharmacokinetic properties. nih.gov

Conversion to Sulfonamides with Cyclic Amines: Reacting the parent compound with cyclic amines like piperidine, morpholine, or piperazine (B1678402) can introduce rigid scaffolds, which can be beneficial for optimizing receptor binding.

Formation of Sulfamates and Sulfamides: The core sulfonamide can be further elaborated into sulfamates (-OSO2NHR) or sulfamides (-NHSO2NHR), expanding the chemical space and potential biological applications. nih.gov

These modifications are typically achieved through standard synthetic methodologies, such as reaction with alkyl halides in the presence of a base for N-alkylation. The choice of synthetic route depends on the desired structural outcome and the reactivity of the starting materials.

Table 1: Examples of Structural Variations of the Methanesulfonamide Group

| Modification Type | Example Reactant | Resulting Structure | Potential Impact |

|---|---|---|---|

| N-Alkylation | Methyl iodide | N-Methyl-(3,4-dibromophenyl)methanesulfonamide | Increased lipophilicity, altered metabolic profile |

| N-Arylation | Phenylboronic acid | N-Phenyl-(3,4-dibromophenyl)methanesulfonamide | Enhanced π-stacking interactions, modified target binding |

Integration with Heterocyclic Systems

The incorporation of heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This compound can serve as a precursor for the synthesis of various heterocyclic systems.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse pharmacological activities. nih.govopenmedicinalchemistryjournal.comjchemrev.commdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from sulfonamides often involves a multi-step process. A common synthetic route begins with the conversion of a carboxylic acid to an acyl hydrazide, which is then cyclized to form the oxadiazole ring. jchemrev.comjocpr.com

While direct synthesis from this compound is not straightforward, its core structure can be incorporated into molecules that are then converted to 1,3,4-oxadiazoles. For example, the dibromophenyl moiety could be part of a carboxylic acid precursor that is then transformed into a sulfonamide-containing 1,3,4-oxadiazole. The general synthetic strategies for 1,3,4-oxadiazoles include:

Cyclization of Diacylhydrazines: This is one of the most common methods, where N,N'-diacylhydrazines are cyclized using dehydrating agents like phosphorus oxychloride, sulfuric acid, or polyphosphoric acid. mdpi.com

Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed by the condensation of acyl hydrazides and aldehydes, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles using various oxidizing agents. mdpi.com

From Carboxylic Acids and Hydrazides: One-pot syntheses have been developed for the preparation of 1,3,4-oxadiazoles from carboxylic acids and hydrazides using coupling agents. openmedicinalchemistryjournal.com

Cross-Coupling Reactions Involving Bromine Substituents

The two bromine atoms on the phenyl ring of this compound are key functional groups for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new chemical bonds. nobelprize.orglibretexts.orglibretexts.orgsigmaaldrich.com The bromine atoms in this compound can readily participate in these reactions. The general mechanism for these couplings involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. nobelprize.orglibretexts.org

Common palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used for the formation of biaryl compounds.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.

The reactivity of the two bromine atoms can potentially be controlled to achieve selective mono- or di-substitution by carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature.

Utility in the Synthesis of Fused Aromatic Systems (e.g., indoles, carbazoles)

The di-bromo functionality of this compound makes it a valuable building block for the synthesis of fused polycyclic aromatic compounds, including important nitrogen-containing heterocycles like indoles and carbazoles. core.ac.ukrsc.orgnih.govrsc.org

Synthesis of Indoles: The synthesis of substituted indoles can be achieved through various strategies involving palladium-catalyzed reactions. rsc.orgorganic-chemistry.orgresearchgate.netcore.ac.uk For instance, a sequential Sonogashira coupling followed by a cyclization reaction (e.g., Larock indole synthesis) could be envisioned. The dibromo-substituted phenyl ring can serve as a scaffold to introduce the necessary functionalities for the indole ring formation.

Synthesis of Carbazoles: Carbazoles are tricyclic aromatic compounds with a central nitrogen-containing five-membered ring. researchgate.netorganic-chemistry.orgresearchgate.netnih.govoregonstate.edu The synthesis of carbazoles from dibrominated precursors can be accomplished through intramolecular C-H arylation or double N-arylation reactions. For example, a palladium-catalyzed reaction could facilitate the cyclization of a suitably substituted diphenylamine precursor derived from this compound.

Table 2: Potential Applications in Fused Aromatic System Synthesis

| Target System | Synthetic Strategy | Key Reaction |

|---|---|---|

| Indoles | Sequential cross-coupling and cyclization | Sonogashira coupling, Larock indole synthesis |

Investigative Applications in Chemical Research

Role as Synthetic Intermediates for Complex Organic Molecules

The strategic placement of two bromine atoms on the phenyl ring of (3,4-Dibromophenyl)methanesulfonamide makes it a valuable intermediate in the synthesis of more complex organic molecules. These bromine atoms serve as reactive handles that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of diverse substituents onto the aromatic core, enabling the construction of intricate molecular architectures.

For instance, the dibromo substitution pattern allows for selective or sequential functionalization. By carefully choosing reaction conditions and catalysts, chemists can target one bromine atom over the other, leading to the regioselective synthesis of disubstituted phenyl derivatives. This level of control is crucial in the multi-step synthesis of natural products and other complex target molecules where precise stereochemistry and substitution are paramount.

The methanesulfonamide (B31651) group also plays a critical role. It can act as a directing group in certain electrophilic aromatic substitution reactions, influencing the position of incoming substituents. Furthermore, the acidic proton on the sulfonamide nitrogen can be utilized in various chemical transformations, adding another layer of synthetic versatility.

While specific, publicly documented examples of this compound in the total synthesis of complex natural products are not extensively reported, its structural motifs are present in various advanced intermediates. The principles of its reactivity are well-established within the broader context of synthetic organic chemistry, suggesting its latent potential in this area.

Development of Novel Chemical Entities for Exploratory Investigations

The development of novel chemical entities is a cornerstone of exploratory chemical research, aiming to uncover new chemical space and identify molecules with unique properties. This compound serves as a foundational scaffold for the generation of libraries of new compounds. Through the systematic modification of its structure, researchers can probe structure-property relationships and identify molecules with interesting chemical or physical characteristics.

The dibromophenyl moiety can be transformed into a wide array of functional groups. For example, conversion of the bromine atoms to boronic esters or organotin reagents opens up possibilities for further elaboration. The methanesulfonamide group can be N-alkylated or N-arylated to introduce additional diversity. This combinatorial approach allows for the rapid generation of a multitude of derivatives from a single starting material.

One area of exploratory investigation involves the synthesis of novel ligands for catalysis or materials science. The specific electronic and steric properties imparted by the dibromo and methanesulfonamide groups can influence the coordination properties of the molecule, making its derivatives candidates for new catalysts or functional materials.

A study on the synthesis of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines showcases a related synthetic strategy. Although the core structure is different, it demonstrates how a methanesulfonamide-containing phenyl ring can be incorporated into more complex heterocyclic systems to generate novel chemical entities for scientific investigation.

Utilization in Probe Chemistry and Chemical Biology Research Tools (excluding therapeutic applications)

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, in a controlled manner, allowing researchers to study their function in a cellular or in vitro environment. While therapeutic applications are explicitly excluded from this discussion, the principles of probe design are highly relevant.

The this compound scaffold possesses features that can be exploited in the design of chemical probes. The dibromo functionality, for instance, can be utilized for the attachment of reporter groups, such as fluorophores or biotin tags, through cross-coupling reactions. These tags enable the visualization or isolation of the probe and its interacting partners.

While there are no specific, widely-cited chemical probes directly derived from this compound in the current literature, the foundational principles of its chemistry suggest its potential as a starting point for the development of such tools. The ability to systematically modify its structure makes it an attractive candidate for fragment-based screening and the subsequent elaboration of hits into potent and selective chemical probes for non-therapeutic research purposes.

Q & A

Q. How to implement green chemistry principles in synthesizing and analyzing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.